molecular formula C26H23ClN2O6 B11366092 7-chloro-6-methyl-4-oxo-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-4H-chromene-2-carboxamide

7-chloro-6-methyl-4-oxo-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-4H-chromene-2-carboxamide

Cat. No.: B11366092
M. Wt: 494.9 g/mol
InChI Key: RKKLNTIHGZBWGD-UHFFFAOYSA-N
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Description

“7-chloro-6-methyl-4-oxo-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-4H-chromene-2-carboxamide” is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-chloro-6-methyl-4-oxo-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-4H-chromene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the chloro and methyl groups: These groups can be introduced via halogenation and alkylation reactions.

    Attachment of the pyridin-2-yl and 3,4,5-trimethoxybenzyl groups: These groups can be attached through nucleophilic substitution reactions.

    Formation of the carboxamide group: This can be achieved through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the chromene core.

    Reduction: Reduction reactions could target the carbonyl group in the chromene core.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

This compound could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or inflammation.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-4-oxo-4H-chromene-2-carboxamide
  • 7-chloro-4-oxo-4H-chromene-2-carboxamide
  • N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Uniqueness

The uniqueness of “7-chloro-6-methyl-4-oxo-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-4H-chromene-2-carboxamide” lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H23ClN2O6

Molecular Weight

494.9 g/mol

IUPAC Name

7-chloro-6-methyl-4-oxo-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]chromene-2-carboxamide

InChI

InChI=1S/C26H23ClN2O6/c1-15-9-17-19(30)13-23(35-20(17)12-18(15)27)26(31)29(24-7-5-6-8-28-24)14-16-10-21(32-2)25(34-4)22(11-16)33-3/h5-13H,14H2,1-4H3

InChI Key

RKKLNTIHGZBWGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)OC(=CC2=O)C(=O)N(CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=N4

Origin of Product

United States

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